MK-8617

CYP450 inhibition Drug-drug interaction Off-target selectivity

Select MK-8617 for definitive HIF-pathway interrogation. This orally bioavailable pan-inhibitor (PHD1/2 IC₅₀=1.0 nM; PHD3=14 nM) provides an 18,000-fold selectivity window over FIH and is clean against 171 off-target assays at 10 μM. With IC₅₀ values >60 μM for CYP1A2/2B6/2C9/2C19/2D6/3A4, it avoids drug-drug interaction artifacts in polypharmacy studies. Cross-species PK (F=36–71%, t₁/₂=10–19 h) enables translational PK/PD modeling. Use the 1.5–5 mg/kg dose window for anemia efficacy without high-dose profibrotic signatures.

Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
CAS No. 1187990-87-9
Cat. No. B609108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8617
CAS1187990-87-9
SynonymsMK-8617;  MK 8617;  MK8617.
Molecular FormulaC24H21N5O4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CN=C(NC3=O)C4=NN=CC=C4
InChIInChI=1S/C24H21N5O4/c1-32-17-9-5-15(6-10-17)21(16-7-11-18(33-2)12-8-16)27-23(30)19-14-25-22(28-24(19)31)20-4-3-13-26-29-20/h3-14,21H,1-2H3,(H,27,30)(H,25,28,31)
InChIKeyWXLPERVDMILVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-8617 (CAS 1187990-87-9): A Potent Pan-HIF-PHD Inhibitor with Quantifiable Oral Bioavailability for Preclinical Erythropoiesis Research


MK-8617 (N-[bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide) is a small-molecule pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases 1–3 (HIF-PHD1–3) discovered and optimized by Merck & Co. [1]. The compound belongs to the 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide structural class and demonstrates low nanomolar potency against all three HIF-PHD isoforms (PHD1 IC₅₀ = 1.0 nM; PHD2 IC₅₀ = 1.0 nM; PHD3 IC₅₀ = 14 nM) . MK-8617 has advanced to human clinical trials for anemia and exhibits cross-species oral bioavailability ranging from 36% to 71% with low clearance and volume of distribution .

Why HIF-PHD Inhibitors Are Not Interchangeable: MK-8617 Differentiation in Isoform Profile, Selectivity, and PK Duration


Within the HIF-PHD inhibitor class, compounds exhibit substantial divergence in isoform selectivity profiles (PHD1 vs. PHD2 vs. PHD3 inhibition ratios), cytochrome P450 (CYP) interaction liabilities, and pharmacokinetic half-life characteristics [1]. The clinical-stage HIF-PHIs roxadustat, vadadustat, and daprodustat have each demonstrated distinct safety and efficacy profiles in chronic kidney disease anemia trials, with roxadustat associated with higher vascular-access complication rates (RR: 1.15, 95% CI: 1.04–1.27) compared to daprodustat (RR: 0.78, 95% CI: 0.66–0.92) [2]. For preclinical research applications where controlled experimental conditions demand precise understanding of target engagement, off-target potential, and predictable exposure, generic substitution with an alternative HIF-PHI introduces confounding variables including divergent CYP inhibition patterns, species-specific metabolic stability, and different dose-response relationships for erythropoietin induction. The quantitative evidence below establishes MK-8617's specific differentiation parameters that inform rigorous experimental design and procurement decisions.

MK-8617 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


MK-8617 vs. Clinical-Stage HIF-PHIs: Distinct CYP450 Interaction Profile with Minimal Inhibition of Major Drug-Metabolizing Isoforms

MK-8617 demonstrates a distinctly favorable CYP450 inhibition profile compared to the off-target liabilities observed with certain clinical-stage HIF-PHIs. In vitro CYP inhibition assays show MK-8617 has IC₅₀ values >60 μM for CYP1A2, CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6, with only moderate reversible inhibition of CYP2C8 at 1.6 μM . This profile contrasts with the broader CYP inhibition patterns reported for other HIF-PHIs; for instance, roxadustat has been documented to inhibit CYP2C8 and CYP3A4 at clinically relevant concentrations, necessitating dose adjustments when co-administered with statins and other CYP substrates [1].

CYP450 inhibition Drug-drug interaction Off-target selectivity

MK-8617 Pan-Isoform Inhibition: Balanced PHD1/PHD2 Potency with 14-Fold PHD3 Differential Enables Complete Pathway Modulation

MK-8617 exhibits equipotent inhibition of HIF-PHD1 and HIF-PHD2 (IC₅₀ = 1.0 nM for both isoforms) with a 14-fold differential against HIF-PHD3 (IC₅₀ = 14 nM) . This pan-inhibitory profile differs from compounds such as IOX2, which demonstrates preferential PHD2 inhibition, and from certain spirohydantoin-class pan-inhibitors developed as short-acting alternatives with distinct PK/PD characteristics [1]. The balanced PHD1/PHD2 inhibition ensures complete blockade of the two primary HIF-α regulatory isoforms responsible for baseline and hypoxia-induced HIF stabilization.

HIF-PHD isoform selectivity PHD1 PHD2 PHD3

MK-8617 Cross-Species Oral Bioavailability: Quantified 36–71% Range with Low Clearance and Prolonged Half-Life in Preclinical Models

MK-8617 demonstrates consistent oral bioavailability across preclinical species (36–71%) with low clearance and low volume of distribution . The compound exhibits prolonged elimination half-lives of 10–19 hours in dog and monkey [1]. This PK profile was specifically engineered through optimization of the 4-hydroxypyrimidine-5-carboxamide scaffold to reduce the excessively long half-life observed with earlier lead compounds in the series, yielding a compound with predictable once-daily exposure suitable for chronic dosing studies [2].

Oral bioavailability Pharmacokinetics Cross-species PK

MK-8617 EPO Induction Dose-Response: Quantified 204-Fold Serum EPO Elevation at 15 mg/kg with Defined Minimal Effective Dose

In Sprague-Dawley rats, single oral doses of MK-8617 produce dose-dependent elevations in serum erythropoietin (EPO) levels, with increases of 1.7-fold (1.5 mg/kg), 8-fold (5 mg/kg), and 204-fold (15 mg/kg) relative to vehicle controls . The minimal effective dose (MED) for EPO elevation in mice is 1.5 mg/kg following intravenous administration . This steep dose-response relationship provides a well-characterized pharmacological window for dose-ranging studies examining HIF-dependent transcriptional outcomes.

Erythropoietin induction EPO In vivo pharmacology

MK-8617 Broad-Spectrum Selectivity: Inactive Against 171 Radioligand Binding and Enzymatic Assays at 10 μM

MK-8617 was screened at 10 μM against a comprehensive panel of 171 radioligand binding and enzymatic assays and demonstrated no significant activity, confirming its selectivity for HIF-PHD isoforms . Additionally, MK-8617 exhibits selectivity against Factor Inhibiting HIF (FIH), with an IC₅₀ of 18 μM—approximately 18,000-fold weaker than its potency against PHD2 . This broad selectivity profile was a deliberate optimization outcome distinguishing MK-8617 from earlier lead compounds that exhibited undesirable off-target interactions.

Off-target selectivity Radioligand binding Safety pharmacology

MK-8617 Species-Specific Metabolic Stability: Differential Turnover in Human vs. Preclinical Liver Microsomes

Tritiated MK-8617 exhibits species-dependent metabolic turnover in liver microsome preparations. In rat, dog, and monkey liver microsomes (+NADPH), MK-8617 demonstrates minimal turnover (<10%) after 60 minutes. However, human liver microsomes show significantly higher turnover (34%) under identical conditions (10 μM compound, 1 mg/mL microsomal protein) . This interspecies metabolic divergence is a critical consideration for translational experimental design and contrasts with some clinical HIF-PHIs that demonstrate more consistent cross-species metabolic profiles.

Metabolic stability Liver microsomes Species differences

MK-8617 Optimal Application Scenarios: Preclinical Research Contexts Informed by Quantitative Differentiation Data


In Vivo Chronic Dosing Studies Requiring Predictable Oral Exposure

MK-8617 is optimally suited for rodent chronic kidney disease anemia models and HIF-pathway pharmacology studies requiring once-daily oral administration over 4–12 weeks. The compound's cross-species oral bioavailability (36–71%), low clearance, and 10–19 hour half-life in higher species support reliable daily dosing without accumulation concerns. Investigators should note the dose-dependent biphasic effects observed in 12-week studies: low to moderate doses (1.5–5 mg/kg) produce therapeutic erythropoiesis, whereas high doses (12.5 mg/kg) may induce KLF5-mediated tubulointerstitial fibrosis via HIF-1α-KLF5-TGF-β1 signaling [1]. Dose-ranging studies within the 1.5–5 mg/kg window are recommended for anemia efficacy endpoints.

HIF-Dependent Transcriptional Profiling with Minimal Off-Target Confounding

For RNA-sequencing, ChIP-seq, or HIF-α target gene validation experiments where off-target pharmacology would confound pathway interpretation, MK-8617's demonstrated inactivity against 171 radioligand binding and enzymatic assays at 10 μM provides a clean pharmacological tool. The compound's 18,000-fold selectivity window versus FIH [1] ensures that observed transcriptional changes reflect authentic HIF-PHD inhibition rather than FIH-mediated effects on HIF-α asparaginyl hydroxylation. Researchers should select doses within the 1.5–5 mg/kg range (rat) to avoid the high-dose profibrotic transcriptional signature documented at 12.5 mg/kg [2].

Co-Administration Studies with CYP-Metabolized Compounds

MK-8617 is the preferred HIF-PHD inhibitor for preclinical studies involving co-administered CYP substrates, particularly those metabolized by CYP3A4, CYP2D6, or CYP2C9. Unlike roxadustat, which inhibits CYP2C8 and CYP3A4 at clinically relevant concentrations , MK-8617 exhibits IC₅₀ values >60 μM for CYP1A2, 3A4, 2B6, 2C9, 2C19, and 2D6, with only moderate reversible CYP2C8 inhibition at 1.6 μM [1]. This profile minimizes drug-drug interaction artifacts in combination pharmacology studies and enables cleaner interpretation of polypharmacy experiments in disease models.

Translational PK/PD Modeling with Characterized Species Differences

MK-8617 is well-suited for academic and industrial translational PK/PD modeling efforts requiring a HIF-PHD inhibitor with fully characterized cross-species parameters. The compound's defined metabolic stability profile—minimal turnover in rat/dog/monkey liver microsomes (<10%) versus 34% turnover in human liver microsomes —provides a quantitative framework for allometric scaling and human dose projection exercises. This contrasts with alternative HIF-PHIs where species-specific PK data may be less completely published or restricted to clinical development reports. Researchers should incorporate the 3.4-fold differential in human vs. preclinical turnover into PBPK models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8617

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.